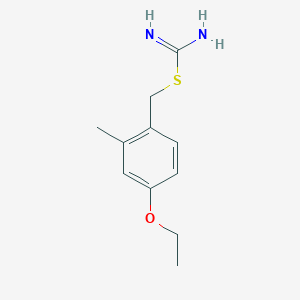

4-Ethoxy-2-methylbenzyl carbamimidothioate

Description

4-Ethoxy-2-methylbenzyl carbamimidothioate is a synthetic carbamimidothioate derivative characterized by a benzyl backbone substituted with an ethoxy group at the 4-position and a methyl group at the 2-position. Carbamimidothioates are sulfur-containing compounds with the general formula R-S-C(=NH)-NH₂, where the substituent (R) determines their physicochemical and biological properties.

Properties

CAS No. |

805190-37-8 |

|---|---|

Molecular Formula |

C11H16N2OS |

Molecular Weight |

224.32 g/mol |

IUPAC Name |

(4-ethoxy-2-methylphenyl)methyl carbamimidothioate |

InChI |

InChI=1S/C11H16N2OS/c1-3-14-10-5-4-9(8(2)6-10)7-15-11(12)13/h4-6H,3,7H2,1-2H3,(H3,12,13) |

InChI Key |

DKARWKXECLBHAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CSC(=N)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methylbenzyl carbamimidothioate typically involves the reaction of 4-ethoxy-2-methylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride is replaced by the thiourea, forming the carbamimidothioate group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Ethoxy-2-methylbenzyl carbamimidothioate can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methylbenzyl carbamimidothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or an amine.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as palladium or copper to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Ethoxy-2-methylbenzyl carbamimidothioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methylbenzyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidothioate group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Carbamimidothioates exhibit diverse structural motifs that influence solubility, stability, and biological activity. Below is a comparative analysis of key analogs:

*Note: Data for 4-ethoxy-2-methylbenzyl carbamimidothioate are inferred from structural analogs.

Key Observations :

- Aromatic vs. Heterocyclic Backbones : Benzyl derivatives (e.g., bromo- or ethoxy-substituted) exhibit higher hydrophobicity compared to heterocyclic analogs like the furopyrimidine derivative .

- Substituent Effects : Halogens (e.g., bromo in ) and fluorinated chains (e.g., pentafluoropentyl in ) enhance lipophilicity and metabolic stability, whereas alkoxy groups (e.g., ethoxy) balance solubility and membrane permeability.

- Hydrogen Bonding : Intramolecular hydrogen bonds (e.g., N–H···O in compound 5b ) stabilize conformations and influence crystallinity.

Pharmacological and Biochemical Activity

(i) Antiviral and Antimetabolite Potential

- Pyrimidine-Substituted Analogs : Compounds like (4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl) carbamimidothioate are designed to mimic nucleosides, enabling integration into DNA for antiviral activity .

- Thiadiazole Derivatives : Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, synthesized via carbamimidothioate intermediates, show macrofilaricidal activity by targeting parasitic enzymes .

(ii) Metabolic Stability and Toxicity

Biological Activity

4-Ethoxy-2-methylbenzyl carbamimidothioate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-Ethoxy-2-methylbenzyl carbamimidothioate includes an ethoxy group, a methyl group, and a carbamimidothioate functional group. The presence of the ethoxy group enhances its solubility in various solvents, which is crucial for biological interactions. The carbamimidothioate moiety is known for its diverse roles in biological systems, particularly in enzyme inhibition and as a potential therapeutic agent.

Biological Activity

Research indicates that 4-Ethoxy-2-methylbenzyl carbamimidothioate exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. The carbonic anhydrases are crucial for various physiological processes, including pH regulation and ion transport.

The mechanism by which 4-Ethoxy-2-methylbenzyl carbamimidothioate exerts its biological effects primarily involves the inhibition of carbonic anhydrase isoforms. Studies have shown that compounds with similar structures can interact with the active site of these enzymes, leading to decreased enzyme activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-Ethoxy-2-methylbenzyl carbamimidothioate, it is useful to compare it with structurally related compounds. The following table summarizes key features and activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methoxyphenyl carbamimidothioate | Contains a methoxy group instead of ethoxy | Different solubility and reactivity |

| Benzyl carbamimidothioate | Lacks substituents on the benzene ring | Simpler structure; often used as a reference |

| 3-Ethylphenyl carbamimidothioate | Ethyl group on a different position on the phenyl ring | May exhibit different biological activities |

Case Studies

- Inhibition Studies : A study demonstrated that derivatives of carbamimidothioates were effective inhibitors of various human carbonic anhydrase isoforms (hCA I, II, VII, XIII). The presence of electron-withdrawing groups on the phenyl ring increased inhibitory potency significantly. For instance, compounds with difluorobenzyl substitutions showed enhanced activity compared to simpler methyl-substituted analogs .

- Therapeutic Applications : Research has indicated that compounds similar to 4-Ethoxy-2-methylbenzyl carbamimidothioate have potential applications in treating conditions like glaucoma and edema due to their ability to modulate fluid balance through CA inhibition .

- Synthetic Pathways : The synthesis of 4-Ethoxy-2-methylbenzyl carbamimidothioate can be achieved through various methods involving thiourea derivatives and alkylating agents. A typical synthetic route involves reacting 4-thioureidobenzenesulphonamide with appropriate alkyl halides under controlled conditions to yield the desired product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.